molecular formula C8H8F2N2O B12126884 2-Amino-2-(2,6-difluorophenyl)acetamide

2-Amino-2-(2,6-difluorophenyl)acetamide

Cat. No.: B12126884
M. Wt: 186.16 g/mol
InChI Key: WDXYXEUSVDBSKH-UHFFFAOYSA-N
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Description

2-Amino-2-(2,6-difluorophenyl)acetamide is an organic compound characterized by the presence of an amino group and a difluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-difluorophenyl)acetamide typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Step 1: Formation of Chloroacetamide Intermediate

      Reactants: 2,6-difluoroaniline, chloroacetyl chloride

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., dichloromethane)

      :

      Reaction: 2,6-difluoroaniline+chloroacetyl chloride2-chloro-N-(2,6-difluorophenyl)acetamide\text{2,6-difluoroaniline} + \text{chloroacetyl chloride} \rightarrow \text{2-chloro-N-(2,6-difluorophenyl)acetamide} 2,6-difluoroaniline+chloroacetyl chloride→2-chloro-N-(2,6-difluorophenyl)acetamide

  • Step 2: Amination

      Reactants: 2-chloro-N-(2,6-difluorophenyl)acetamide, ammonia or an amine source

      Conditions: Solvent (e.g., ethanol), elevated temperature

      :

      Reaction: 2-chloro-N-(2,6-difluorophenyl)acetamide+NH3This compound\text{2-chloro-N-(2,6-difluorophenyl)acetamide} + \text{NH}_3 \rightarrow \text{this compound} 2-chloro-N-(2,6-difluorophenyl)acetamide+NH3​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Amino-2-(2,6-difluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-difluorophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluorophenyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetamide
  • 2-Amino-2-(3,5-difluorophenyl)acetamide
  • 2-Amino-2-(2,6-dichlorophenyl)acetamide

Uniqueness

2-Amino-2-(2,6-difluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group provides a balance of hydrophobicity and electronic effects, making it distinct from other halogenated derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-amino-2-(2,6-difluorophenyl)acetamide

InChI

InChI=1S/C8H8F2N2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

WDXYXEUSVDBSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)N)N)F

Origin of Product

United States

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